![molecular formula C21H19ClN4O4 B2812278 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide CAS No. 1105225-84-0](/img/structure/B2812278.png)
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
This compound has drawn attention in medicinal chemistry due to its structural features. Let’s explore its potential applications:
Antihypertensive Properties: The dihydropyridine scaffold is commonly associated with calcium channel blockers (CCBs). Researchers have investigated derivatives of this compound for their antihypertensive effects by targeting L-type calcium channels. These derivatives may exhibit vasodilatory properties and reduce blood pressure .
Anticancer Potential: Some studies have explored the antiproliferative and cytotoxic effects of related dihydropyridine derivatives. Researchers investigate their impact on cancer cell lines, aiming to identify potential lead compounds for drug development .
- L-Type Calcium Channel Blockade : The compound’s dihydropyridine moiety suggests possible interactions with L-type calcium channels. Researchers study its binding affinity and potential as a calcium channel blocker, which could have implications in cardiovascular diseases .
Computational Modeling and Docking Studies
Computational approaches play a crucial role in drug discovery. Researchers employ molecular docking and simulations to predict binding interactions:
- Binding Site Analysis : Computational studies explore how this compound interacts with specific protein targets. Docking simulations against calcium channels, transporters, or enzymes provide insights into its potential mechanisms of action .
Pharmacokinetics and Metabolism
Understanding how the compound behaves in the body is essential for drug development:
- Metabolic Stability : Researchers investigate the compound’s metabolic stability, including its susceptibility to cytochrome P450 enzymes. This information guides further modifications to enhance bioavailability and reduce clearance .
Structure-Activity Relationship (SAR)
Researchers analyze the relationship between chemical structure and biological activity:
- SAR Studies : By synthesizing analogs with subtle structural modifications, scientists explore how changes impact activity. This iterative process helps optimize the compound for desired effects .
Toxicology and Safety Assessment
Before clinical trials, safety evaluations are crucial:
- Toxicity Profiling : Researchers assess the compound’s toxicity using in vitro and in vivo models. This includes evaluating potential adverse effects on organs, cells, and metabolic pathways .
Propriétés
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-30-17-8-3-7-16(12-17)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(22)11-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBOGARVWZGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.